molecular formula C9H13NO4 B14378719 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one CAS No. 89950-45-8

2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one

Cat. No.: B14378719
CAS No.: 89950-45-8
M. Wt: 199.20 g/mol
InChI Key: VRNAMUPLNUEFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-nitrobicyclo[331]nonan-9-one typically involves multi-step organic reactions One common method is the nitration of bicyclo[33The reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration and hydroxylation of the compound .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups on the bicyclic core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

89950-45-8

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2-hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C9H13NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6-7,11H,1-5H2

InChI Key

VRNAMUPLNUEFOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)(C2=O)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.